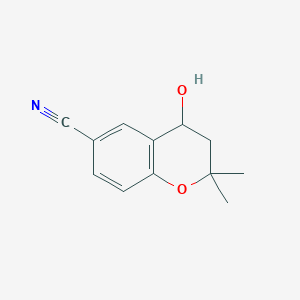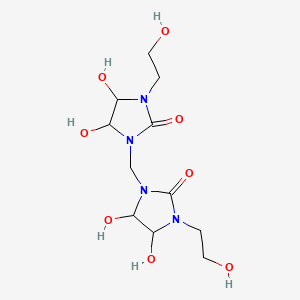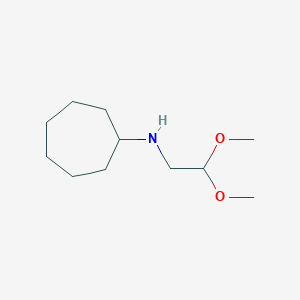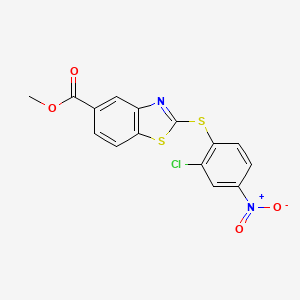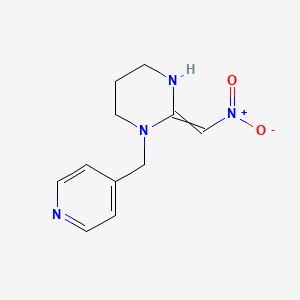
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)-
描述
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- is an organic compound that features a nitromethylidene group attached to a hexahydropyrimidine ring, which is further substituted with a pyridin-4-ylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a nitromethylidene precursor with a hexahydropyrimidine derivative in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinyl derivatives.
科学研究应用
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- involves its interaction with molecular targets and pathways. The nitromethylidene group can participate in redox reactions, influencing cellular processes. The pyridin-4-ylmethyl group may interact with specific receptors or enzymes, modulating their activity. Detailed studies using computational and experimental methods are required to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Pyridinium Salts: Structurally similar due to the presence of the pyridine ring.
Nitroalkenes: Share the nitromethylidene group.
Hexahydropyrimidines: Similar core structure.
Uniqueness
Pyrimidine, hexahydro-2-(nitromethylene)-1-(4-pyridinylmethyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
属性
CAS 编号 |
100553-55-7 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
2-(nitromethylidene)-1-(pyridin-4-ylmethyl)-1,3-diazinane |
InChI |
InChI=1S/C11H14N4O2/c16-15(17)9-11-13-4-1-7-14(11)8-10-2-5-12-6-3-10/h2-3,5-6,9,13H,1,4,7-8H2 |
InChI 键 |
QAFSBQYUUDZRBZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=C[N+](=O)[O-])N(C1)CC2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
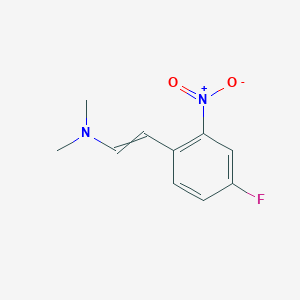
![Benzoic acid, 3-[[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino]-](/img/structure/B8586872.png)
![2-Bicyclo[2.2.1]hept-5-en-2-yl-ethanol](/img/structure/B8586873.png)
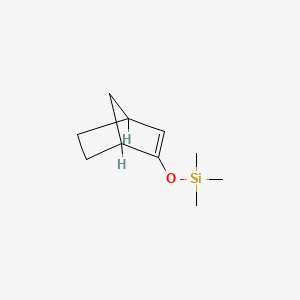
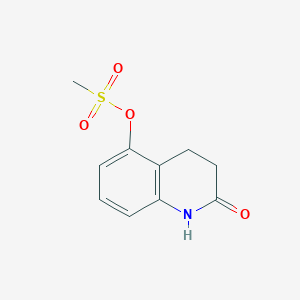
![Propanamide, N-[4-(ethoxymethyl)-4-piperidinyl]-N-phenyl-](/img/structure/B8586898.png)
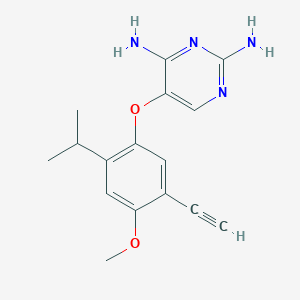
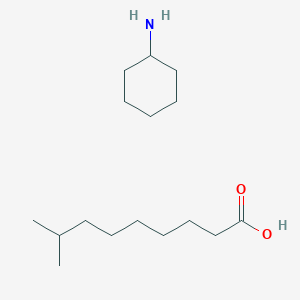
![2-Furancarboxamide, N-[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]-](/img/structure/B8586915.png)
![7,8-dihydronaphtho[2,3-c]furan-1,6(3H,5H)-dione](/img/structure/B8586929.png)
